molecular formula C7H7N5O2 B15213898 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl- CAS No. 54814-49-2

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-

Cat. No.: B15213898
CAS No.: 54814-49-2
M. Wt: 193.16 g/mol
InChI Key: KROIUJWIWLRCEK-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of hydrazine derivatives with β-ketoesters followed by cyclization can yield the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

54814-49-2

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H7N5O2/c1-12-6-3(4(11-12)7(13)14)5(8)9-2-10-6/h2H,1H3,(H,13,14)(H2,8,9,10)

InChI Key

KROIUJWIWLRCEK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)C(=O)O)N

Origin of Product

United States

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